molecular formula C19H19N3O3S2 B2671930 3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868976-51-6

3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2671930
M. Wt: 401.5
InChI Key: DZEGOSSBWSZCFV-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, also known as DMDBMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMDBMT is a thiadiazole derivative that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects. In

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • Antiproliferative-antimicrobial properties and structural analysis of newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds : This study explored the biological activities of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine. The compounds exhibited DNA protective abilities, strong antimicrobial activity, and cytotoxicity on cancer cell lines. Molecular docking studies were conducted to understand the anti-cancer and anti-bacterial properties (Gür et al., 2020).

Synthesis of Novel Compounds

  • Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines : This research synthesized new compounds with the mentioned structures for their potential as anti-inflammatory and analgesic agents. The compounds were screened as cyclooxygenase inhibitors and displayed significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Oxidative Dimerization of Thioamides

  • IBX/TEAB-mediated oxidative dimerization of thioamides: synthesis of 3,5-disubstituted 1,2,4-thiadiazoles : This paper discusses a method for oxidative dimerization of thioamides to produce 3,5-disubstituted 1,2,4-thiadiazoles (Patil et al., 2009).

Anticancer Evaluation

  • Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives : This study synthesized benzamide derivatives with a thiadiazole scaffold and evaluated their in vitro anticancer activity. Molecular docking and ADMET studies were also performed (Tiwari et al., 2017).

Antioxidant Activity

  • Evaluation of a new benzothiazole derivative with antioxidant activity in the initial phase of acetaminophen toxicity : This paper focused on the antioxidant activity of benzothiazole-isothiourea derivatives. The study demonstrated the effectiveness of these compounds in inactivating reactive chemical species through their antioxidant activity (Cabrera-Pérez et al., 2016).

Antimicrobial Evaluation

  • Synthesis, characterization, antimicrobial evaluation and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides : This research synthesized and characterized new molecules for their antimicrobial properties and conducted molecular docking studies to understand their potential mechanisms (Talupur et al., 2021).

properties

IUPAC Name

3,5-dimethoxy-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12-4-6-13(7-5-12)11-26-19-22-21-18(27-19)20-17(23)14-8-15(24-2)10-16(9-14)25-3/h4-10H,11H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEGOSSBWSZCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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